

Application Notes and Protocols for ER-Tracker™ Green in Suspension Cells

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Compound of Interest

Compound Name: *ER-Tracker Green*

Cat. No.: *B15358963*

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Introduction

ER-Tracker™ Green is a fluorescent probe designed for the specific staining and visualization of the endoplasmic reticulum (ER) in living cells. This cell-permeant dye is composed of the green-fluorescent BODIPY™ FL dye conjugated to glibenclamide.[1][2][3] Glibenclamide binds with high affinity to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane, thereby enabling highly selective labeling of this organelle.[1][2] ER-Tracker™ Green is well-suited for live-cell imaging applications due to its low cellular toxicity at working concentrations. It is important to note that this dye is intended for use in live cells and may not be well-retained after cell fixation.

Mechanism of Action

ER-Tracker™ Green's specificity for the endoplasmic reticulum is conferred by the glibenclamide component, which targets and binds to sulfonylurea receptors on the ER membrane. The covalently linked BODIPY™ FL fluorophore then allows for the visualization of the ER network using fluorescence microscopy or flow cytometry. The maximum excitation and emission wavelengths of ER-Tracker™ Green are approximately 504 nm and 511 nm, respectively, making it compatible with standard FITC filter sets.

Experimental Protocols

Materials and Reagents

- ER-Tracker™ Green dye
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Suspension cell line of interest
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
- Microcentrifuge tubes
- Centrifuge
- Fluorescence microscope or flow cytometer with appropriate filters

Preparation of Solutions

- 1 mM ER-Tracker™ Green Stock Solution:
 - Allow the lyophilized ER-Tracker™ Green vial to warm to room temperature.
 - Briefly centrifuge the vial to collect the powder at the bottom.
 - Reconstitute the contents in high-quality anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 100 µg of the dye in 128 µL of DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. The solution is stable for at least 6 months when stored properly.
- ER-Tracker™ Green Working Solution (100 nM - 1 µM):
 - On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically between 100 nM and 1 µM) in a suitable buffer such as serum-free

medium, PBS, or HBSS.

- The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to perform a titration to determine the ideal concentration for your specific application.

Staining Protocol for Suspension Cells

- Cell Preparation:
 - Harvest the suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
 - Discard the supernatant and wash the cells twice with pre-warmed PBS or HBSS, centrifuging after each wash.
 - Resuspend the cell pellet in a suitable buffer to a density of approximately 1×10^6 cells/mL.
- Staining:
 - Add the ER-Tracker™ Green working solution to the cell suspension.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically for different cell lines.
- Washing:
 - After incubation, centrifuge the cells at 400 x g for 3-4 minutes.
 - Discard the supernatant containing the dye.
 - Wash the cells twice with fresh, pre-warmed, serum-free medium or PBS to remove any unbound dye, with a centrifugation step after each wash.
- Analysis:
 - Resuspend the final cell pellet in pre-warmed serum-free medium or PBS.
 - The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

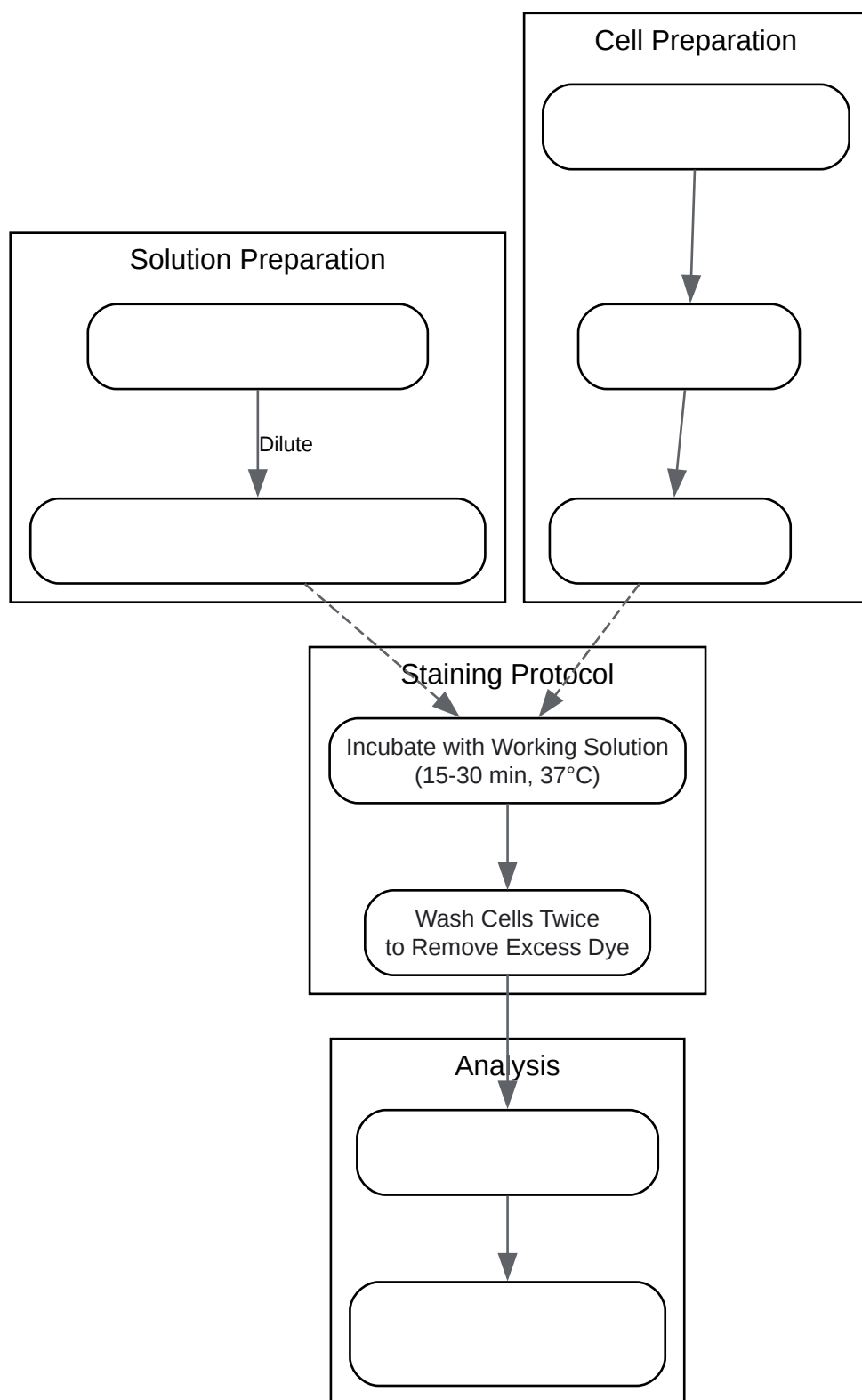
Data Presentation

Quantitative Parameters for ER-Tracker™ Green Staining in Suspension Cells

Parameter	Recommended Range	Notes
Stock Solution Concentration	1 mM in DMSO	Aliquot and store at -20°C to -80°C, protected from light.
Working Solution Concentration	100 nM - 1 µM	Optimal concentration should be determined empirically for each cell type.
Cell Density for Staining	1 x 10 ⁶ cells/mL	A consistent cell density is important for reproducible results.
Incubation Time	15 - 30 minutes	May need optimization depending on the cell line.
Incubation Temperature	37°C	Maintained to ensure cell viability and physiological staining.
Excitation Wavelength (max)	~504 nm	Compatible with standard FITC/GFP filter sets.
Emission Wavelength (max)	~511 nm	Green fluorescence emission.

Mandatory Visualizations

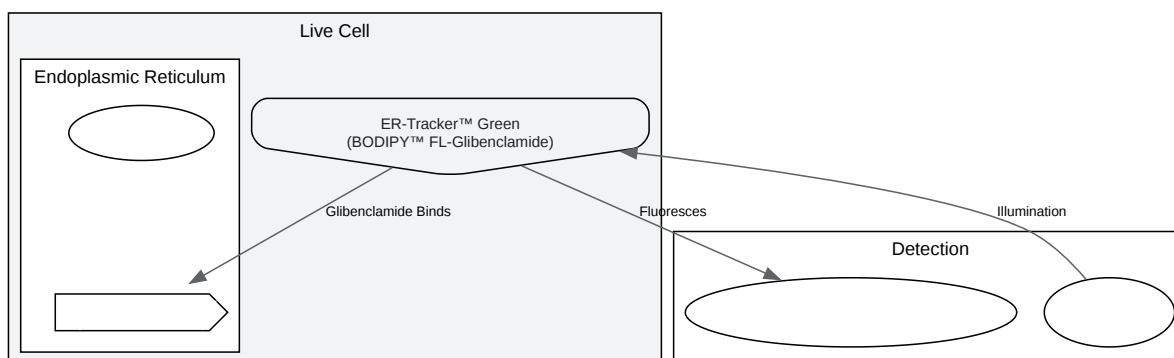
Experimental Workflow for Staining Suspension Cells with ER-Tracker™ Green



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Caption: Workflow for ER-Tracker™ Green staining of suspension cells.

Mechanism of ER-Tracker™ Green Localization



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Caption: Mechanism of ER-Tracker™ Green binding and fluorescence.

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